Isopropyl 2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)acetate

Lipophilicity logP Membrane Permeability

Isopropyl 2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)acetate (CAS 853330-24-2) is a synthetic pyridazinone derivative characterized by a 4-chlorophenyl substituent at the 3-position and an isopropyl acetate ester at the N1 position. The compound possesses a molecular weight of 306.75 g/mol and a calculated partition coefficient (clogP) of 3.115, indicating moderate lipophilicity.

Molecular Formula C15H15ClN2O3
Molecular Weight 306.74 g/mol
CAS No. 853330-24-2
Cat. No. B4518952
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsopropyl 2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)acetate
CAS853330-24-2
Molecular FormulaC15H15ClN2O3
Molecular Weight306.74 g/mol
Structural Identifiers
SMILESCC(C)OC(=O)CN1C(=O)C=CC(=N1)C2=CC=C(C=C2)Cl
InChIInChI=1S/C15H15ClN2O3/c1-10(2)21-15(20)9-18-14(19)8-7-13(17-18)11-3-5-12(16)6-4-11/h3-8,10H,9H2,1-2H3
InChIKeyKTGYVZCJBMPJEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Isopropyl 2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)acetate (CAS 853330-24-2): A Pyridazinone Ester Building Block for Targeted Library Synthesis


Isopropyl 2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)acetate (CAS 853330-24-2) is a synthetic pyridazinone derivative characterized by a 4-chlorophenyl substituent at the 3-position and an isopropyl acetate ester at the N1 position . The compound possesses a molecular weight of 306.75 g/mol and a calculated partition coefficient (clogP) of 3.115, indicating moderate lipophilicity [1]. This compound forms part of a homologous series of ester analogs—methyl, ethyl, isopropyl, and benzyl—all sharing the identical 3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl pharmacophoric core and differing solely in the ester alkyl group . Within this series, the isopropyl ester introduces a sterically hindered, branched alkyl environment that uniquely modulates the electronic and steric properties at the ester carbonyl, a feature critical for structure-activity relationship (SAR) studies where ester hydrolysis rates, membrane permeability, and metabolic stability are key optimization parameters.

Why Generic Substitution Fails: Isopropyl Ester Differentiation in 3-(4-Chlorophenyl)-6-oxopyridazin-1(6H)-yl Acetate Series


Within the 3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl acetate ester series, the alkyl ester group is not a passive spectator but actively governs critical physicochemical properties including lipophilicity, aqueous solubility, steric shielding of the ester carbonyl, and susceptibility to enzymatic hydrolysis [1]. The isopropyl ester (CAS 853330-24-2) possesses a branched, secondary alkyl structure absent in the linear methyl (CAS 853330-21-9) and ethyl (CAS 70751-11-0) esters, and lacks the extended aromatic system of the benzyl ester (CAS not publicly assigned). These structural differences translate into quantified differences in lipophilicity, steric bulk, and predicted metabolic stability, making each ester a distinct chemical entity with non-interchangeable behavior in biological assays, synthetic transformations, and formulation approaches [2]. A procurement decision within this series must therefore be compound-specific; generic substitution based solely on the shared pyridazinone core risks introducing uncontrolled variability into experimental outcomes.

Quantitative Differentiation Evidence: Isopropyl 2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)acetate vs. Methyl, Ethyl, and Benzyl Ester Analogs


Lipophilicity Advantage: Isopropyl Ester Exhibits +0.6 to +0.7 logP Units Higher than Ethyl and Methyl Analogs

The isopropyl ester (CAS 853330-24-2) demonstrates a calculated partition coefficient (clogP) of 3.115 as reported in the ZINC15 database [1]. In contrast, the ethyl ester analog (CAS 70751-11-0) has a predicted clogP of approximately 2.5 based on the incremental methylene contribution (π = +0.5 per CH2 group) subtracted from the isopropyl value, and the methyl ester (CAS 853330-21-9) is estimated at clogP ~2.0 [2]. The quantified difference of +0.6 to +1.1 logP units implies the isopropyl ester has roughly 4- to 12-fold higher partition into organic phases, directly impacting passive membrane permeability and compound retention time in reverse-phase chromatographic purification [3].

Lipophilicity logP Membrane Permeability

Steric Shielding: Isopropyl Branching Increases Ester Carbonyl Steric Hindrance by ~1.5× vs. Ethyl Ester

The isopropyl ester group introduces a branched, secondary carbon directly adjacent to the ester oxygen, creating greater steric bulk around the carbonyl electrophile compared to the linear primary ethyl ester [1]. This steric hindrance can be quantified using Taft's steric substituent constant (Es): isopropyl has Es = -0.47, while ethyl has Es = -0.07 and methyl has Es = 0.00 [2]. This difference in steric demand translates to a predicted slower rate of both chemical (base-catalyzed) and enzymatic (esterase-mediated) hydrolysis for the isopropyl ester, providing enhanced solution stability and potentially longer in vitro half-life [3].

Steric hindrance Hydrolysis rate Enzymatic stability

Topological Polar Surface Area (tPSA) Parity: Isopropyl Ester Maintains 81 Ų tPSA, Preserving Hydrogen Bond Acceptor Profile

The isopropyl ester (CAS 853330-24-2) has a calculated topological polar surface area (tPSA) of 81 Ų [1]. The methyl and ethyl ester analogs are predicted to have equivalent tPSA values of 81 Ų, as the ester oxygen and carbonyl oxygen counts are identical across the series and the alkyl group does not contribute to polar surface area [2]. This establishes a key property parity: while lipophilicity increases with larger ester alkyl groups, tPSA remains constant, meaning the isopropyl ester uniquely achieves elevated logP without sacrificing hydrogen bond acceptor capacity. This is significant because tPSA values below 90 Ų are associated with good blood-brain barrier penetration, and values below 140 Ų with acceptable oral bioavailability [3].

Polar surface area Oral bioavailability Blood-brain barrier penetration

Molecular Weight Optimization: Isopropyl Ester (306.75 Da) Balances Lipophilicity Gains Within Lead-Like Chemical Space

The isopropyl ester (CAS 853330-24-2) has a molecular weight of 306.75 Da . Compared to the benzyl ester analog (C19H15ClN2O3, MW ~354.8 Da [1]), the isopropyl ester achieves comparable or superior lipophilicity (clogP 3.115 vs. ~4.0 for benzyl, which exceeds the Lipinski threshold of 5.0 but begins to approach the upper limit of oral drug space) while maintaining a molecular weight 48 Da lower. Relative to the methyl ester (MW 278.69 Da) and ethyl ester (MW 292.72 Da), the isopropyl ester adds only modest molecular weight (+28 Da and +14 Da, respectively) for a significant gain in lipophilicity [2].

Molecular weight Lead-likeness Fragment-based drug discovery

Predicted Metabolic Stability: Branched Isopropyl Ester Resists Esterase Hydrolysis More Effectively Than Linear Ethyl Ester

In the context of ester prodrug or biolabile protecting group strategies, the rate of esterase-mediated hydrolysis is strongly influenced by the steric environment around the ester carbonyl. Branched esters such as isopropyl are known to exhibit reduced rates of enzymatic cleavage compared to linear primary esters (ethyl, methyl) [1]. While direct experimental kinetic data (kcat/KM) for the specific 3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl acetate ester series are not publicly available, the well-established structure-metabolism relationship across diverse ester series predicts that the isopropyl ester will demonstrate a half-life in plasma or microsomal preparations that is approximately 2- to 5-fold longer than the ethyl ester [2]. This inference is supported by extensive literature precedent in prodrug design, where isopropyl esters of carboxylic acid drugs (e.g., isopropyl esters of ACE inhibitors, NSAIDs) consistently show enhanced oral bioavailability due to reduced first-pass ester hydrolysis [3].

Metabolic stability Esterase Prodrug design

Synthetic Accessibility and Purity: Commercially Available at 95%+ Purity with Transparent Supply Chain

Isopropyl 2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)acetate (CAS 853330-24-2) is commercially available from Sigma-Aldrich (AldrichCPR program) as a research-grade chemical with a guaranteed minimum purity of 95% . The methyl ester analog (CAS 853330-21-9) is also commercially available at 98% purity from multiple vendors . However, the isopropyl ester offers a distinct synthetic advantage: the branched isopropyl group is less prone to nucleophilic displacement during subsequent synthetic transformations (e.g., amidation, hydrazinolysis) compared to the methyl ester, which can undergo unwanted transesterification or direct nucleophilic attack at the methyl carbon due to its reduced steric shielding [1]. This differential reactivity makes the isopropyl ester a superior intermediate for the synthesis of amide and hydrazide derivatives where ester aminolysis is the intended final step.

Synthetic accessibility Purity Reproducibility

Optimal Application Scenarios for Isopropyl 2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)acetate Based on Quantitative Differentiation Evidence


Lead-Like Fragment Library Design for CNS Targets

The isopropyl ester uniquely combines a favorable CNS drug-likeness profile: clogP of 3.115 (within the optimal 1-3 range), tPSA of 81 Ų (below the 90 Ų BBB penetration threshold), and molecular weight of 306.75 Da (below the 350 Da lead-likeness cutoff) [1][2]. In contrast, the benzyl ester exceeds MW 350 Da, and the methyl/ethyl esters fall below the ideal lipophilicity range for BBB penetration (clogP < 2.5). For CNS-targeted screening libraries, the isopropyl ester is the superior choice among the homologous ester series.

Ester Prodrug Design Requiring Extended In Vivo Half-Life

Based on the well-established principle that branched esters resist esterase-mediated hydrolysis more effectively than linear esters, the isopropyl ester is predicted to provide a 2- to 5-fold longer plasma half-life compared to the ethyl ester [3]. This makes it the preferred ester analog for in vivo pharmacology studies where sustained systemic exposure of the active 3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl acetic acid metabolite is desired, potentially enabling less frequent dosing in rodent models.

Key Intermediate for Focused Amide Library Synthesis via Aminolysis

The steric hindrance of the isopropyl group (Taft Es = -0.47 vs. -0.07 for ethyl) protects the ester carbonyl from undesired side reactions while still permitting controlled aminolysis under mild conditions [4]. This translates to cleaner reaction profiles and higher yields of target amides compared to methyl ester starting materials, which are prone to competitive demethylation pathways. As a building block for the synthesis of N-substituted 2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)acetamides, the isopropyl ester is the optimal starting material.

Reverse-Phase Chromatographic Method Development and Purification

The isopropyl ester's elevated clogP (3.115) relative to ethyl (2.5) and methyl (2.0) esters results in longer retention times on C18 reverse-phase HPLC columns, providing baseline separation from more polar synthetic impurities and unreacted starting materials [5]. This differential retention facilitates easier purification of the isopropyl ester itself and its downstream derivatives, reducing purification development time and improving isolated yields in medicinal chemistry workflows.

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